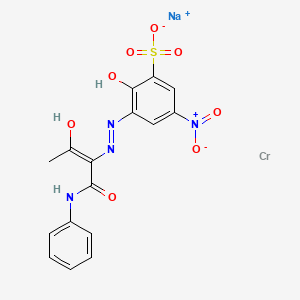![molecular formula C19H11ClF3N3O3 B606740 N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide CAS No. 1713240-67-5](/img/structure/B606740.png)
N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide
Overview
Description
CM4620 is a selective Orai1 inhibitor, prevents Ca2+ entry in acinar cells. The intravenous administration of CM4620 reduces the severity of acute pancreatitis in the rat, a hitherto untested species. SOCE via STIM1/Orai complexes promotes activation and fibroinflammatory gene expression within pancreatic stellate cells. CM4620 also decreased myeloperoxidase activity and inflammatory cytokine expression in pancreas and lung tissues, fMLF peptide-induced oxidative burst in human neutrophils, and cytokine production in human peripheral blood mononuclear cells (PBMCs) and rodent PaSCs, indicating that Orai1/STIM1 channels participate in the inflammatory responses of these cell types during acute pancreatitis.
Scientific Research Applications
Selective Inhibitor of the Calcium Channel ORAI1
CM-4620 is a drug which acts as a selective inhibitor of the calcium channel ORAI1 . This means it can selectively block the ORAI1 calcium channel, which plays a crucial role in the immune response and inflammation. By inhibiting this channel, CM-4620 can potentially control the immune response and reduce inflammation .
Anti-inflammatory Effects
CM-4620 has anti-inflammatory effects . This makes it potentially useful in the treatment of various inflammatory diseases. The exact mechanisms through which it exerts these effects are still being researched .
Treatment of Pancreatitis
CM-4620 is being researched for the treatment of pancreatitis . Pancreatitis is an inflammation of the pancreas, and current treatments are limited. The anti-inflammatory effects of CM-4620 could potentially provide a new treatment option for this condition .
Clinical Trials for Acute Pancreatitis and SIRS
A clinical trial is currently underway to study the effects of CM-4620 (Auxora) in patients with acute pancreatitis and accompanying Systemic Inflammatory Response Syndrome (SIRS) . The trial aims to determine the safety and efficacy of CM-4620 in this patient population .
Mechanism of Action
Target of Action
CM-4620, also known as Zegocractin, is a drug that acts as a selective inhibitor of the calcium channel ORAI1 . ORAI1 is a protein that forms part of the calcium release-activated calcium (CRAC) channel, which plays a crucial role in maintaining proper levels of calcium in most non-excitable cells .
Mode of Action
Zegocractin (CM-4620) inhibits the CRAC channel, specifically targeting the Orai1/STIM1 and Orai2/STIM1 channels . By inhibiting these channels, CM-4620 prevents the excessive influx of calcium ions into cells, thereby controlling the intracellular calcium levels .
Biochemical Pathways
The primary biochemical pathway affected by CM-4620 is the calcium signaling pathway. In immune cells, particularly T cells, calcium is an important intracellular signaling molecule that controls cytokine production and the immune response . CM-4620 inhibits the Icrac pathway in human T cells, blocking the release of pro-inflammatory cytokines like IL-2 and IL-17 .
Pharmacokinetics
It’s known that the compound is delivered in proprietary formulations for intravenous administration , suggesting that it has good bioavailability when administered in this manner.
Result of Action
The primary result of CM-4620’s action is the reduction of inflammation. By inhibiting the CRAC channel and controlling intracellular calcium levels, CM-4620 reduces the activation of immune cells and the production of pro-inflammatory cytokines . This has been shown to reduce inflammation in experimental acute pancreatitis .
Action Environment
The action of CM-4620 can be influenced by various environmental factors. For instance, different cellular insults, including infection, trauma, and toxins, can cause CRAC channels to become overactive in certain tissues, leading to excessive amounts of calcium entering cells . CM-4620 can protect cells with overactive CRAC channels by preventing the accumulation of dangerously high levels of calcium caused by a disease insult .
properties
IUPAC Name |
N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKTHUGOQDEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337267 | |
| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide | |
CAS RN |
1713240-67-5 | |
| Record name | Zegocractin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZEGOCRACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)











